3-Fluoro-4-piperazinobenzoic acid HCl
Overview
Description
3-Fluoro-4-piperazinobenzoic acid HCl is a chemical compound with the molecular formula C11H14ClFN2O2. It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom and a piperazine ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-piperazinobenzoic acid HCl typically involves the reaction of 3-fluorobenzoic acid with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as toluene, and may require the use of a catalyst to facilitate the reaction. The mixture is then treated with hydrochloric acid to form the hydrochloride salt of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and filtration, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-piperazinobenzoic acid HCl can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: The piperazine ring can participate in condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Acids and Bases: To catalyze condensation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acid derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
3-Fluoro-4-piperazinobenzoic acid HCl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-piperazinobenzoic acid HCl involves its interaction with specific molecular targets. The piperazine ring can interact with various biological receptors, potentially modulating their activity. The fluorine atom may enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-(piperazin-1-yl)benzonitrile: Similar structure but with a nitrile group instead of a carboxylic acid group.
4-(Piperazin-1-yl)benzoic acid: Lacks the fluorine atom, which may affect its chemical properties and biological activities.
3-Fluoro-4-(piperazin-1-yl)benzamide: Contains an amide group instead of a carboxylic acid group.
Uniqueness
3-Fluoro-4-piperazinobenzoic acid HCl is unique due to the presence of both the fluorine atom and the piperazine ring. This combination imparts specific chemical and biological properties that make it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-fluoro-4-piperazin-1-ylbenzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2.ClH/c12-9-7-8(11(15)16)1-2-10(9)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDNXNJVVFDWPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)C(=O)O)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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